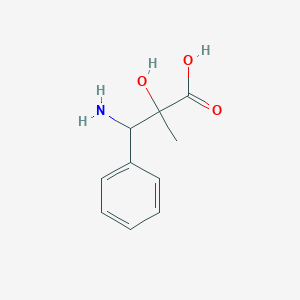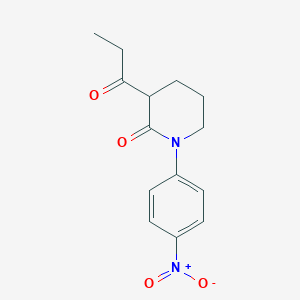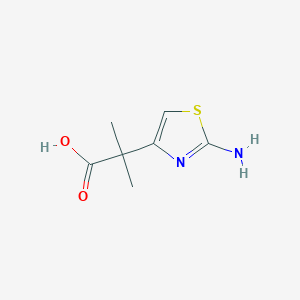![molecular formula C11H11FN4 B15262688 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B15262688.png)
2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system that includes a triazole ring and a pyrazine ring, with a fluorophenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the sequential exposure of pyrrole-2-carbonitrile-derived substrates to DMF-DMA and acyl hydrazide, leading to the formation of the desired triazolopyrazine compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in large-scale reactors can enhance the efficiency and yield of the synthesis process. Additionally, the development of continuous flow processes can further optimize the production of this compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyrazine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a PARP1 inhibitor, which can selectively kill homologous recombination-deficient cancer cells.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. As a PARP1 inhibitor, it induces synthetic lethality in cancer cells with homologous recombination deficiencies . Additionally, as a dual c-Met/VEGFR-2 inhibitor, it interferes with signaling pathways involved in cell proliferation and angiogenesis, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system and attached functional groups.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds are structurally similar but may have different substituents and functional groups.
Uniqueness
2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific combination of a fluorophenyl group and a fused triazolopyrazine ring system
Properties
Molecular Formula |
C11H11FN4 |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)11-14-10-7-13-5-6-16(10)15-11/h1-4,13H,5-7H2 |
InChI Key |
AFZFTBDTMXSGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=C(C=C3)F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Chloro-2-methylpropoxy)methyl]cyclopropane](/img/structure/B15262612.png)
![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B15262615.png)

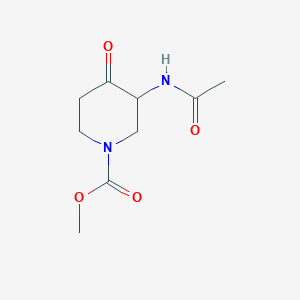
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B15262644.png)
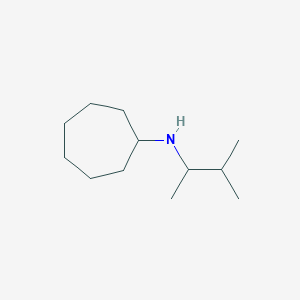
![3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B15262668.png)
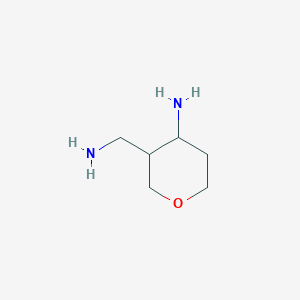
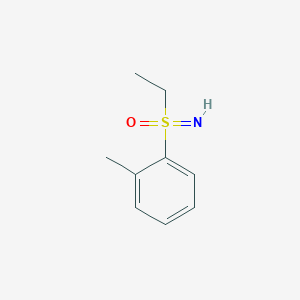
![tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B15262676.png)
